4,6-Diamino-5-phenyl-1,3,5-triazin-2(5H)-one
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Overview
Description
4,6-Diamino-5-phenyl-1,3,5-triazin-2(5H)-one is a heterocyclic compound that belongs to the triazine family. Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. This compound, in particular, features a triazine ring substituted with amino and phenyl groups, which can impart unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Diamino-5-phenyl-1,3,5-triazin-2(5H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of cyanoguanidine with aniline in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and specific solvents to facilitate the formation of the triazine ring.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
4,6-Diamino-5-phenyl-1,3,5-triazin-2(5H)-one can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like halogens or nitrating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4,6-Diamino-5-phenyl-1,3,5-triazin-2(5H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to participate in various biochemical pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Triaminotriazine: Known for its use in the synthesis of melamine resins.
2,4-Diamino-6-phenyl-1,3,5-triazine: Similar structure but different substitution pattern.
4,6-Diamino-2-phenyl-1,3,5-triazine: Another isomer with distinct properties.
Uniqueness
4,6-Diamino-5-phenyl-1,3,5-triazin-2(5H)-one is unique due to its specific substitution pattern, which can influence its reactivity and potential applications. The presence of both amino and phenyl groups on the triazine ring can impart distinct chemical and biological properties.
Properties
CAS No. |
61464-78-6 |
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Molecular Formula |
C9H9N5O |
Molecular Weight |
203.20 g/mol |
IUPAC Name |
4,6-diamino-5-phenyl-1,3,5-triazin-2-one |
InChI |
InChI=1S/C9H9N5O/c10-7-12-9(15)13-8(11)14(7)6-4-2-1-3-5-6/h1-5H,(H4,10,11,12,13,15) |
InChI Key |
BDQLWGZBSRWGPL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NC(=O)N=C2N)N |
Origin of Product |
United States |
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